molecular formula C25H26N4O2S2 B11617070 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617070
M. Wt: 478.6 g/mol
InChI Key: ACWHWFWJXSFKHK-MOSHPQCFSA-N
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Description

The compound 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A benzyl(methyl)amino group at position 2 of the pyrido-pyrimidinone ring.
  • A (Z)-configured methylidene bridge linking the core to a 3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene substituent.
  • A 9-methyl group on the pyrido-pyrimidinone scaffold.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-16(2)14-29-24(31)20(33-25(29)32)13-19-22(27(4)15-18-10-6-5-7-11-18)26-21-17(3)9-8-12-28(21)23(19)30/h5-13,16H,14-15H2,1-4H3/b20-13-

InChI Key

ACWHWFWJXSFKHK-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N(C)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N(C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives, which undergo a series of functional group transformations. Key steps may include:

    N-alkylation: Introduction of the benzyl(methyl)amino group.

    Thiazolidine ring formation: Cyclization to form the thiazolidine ring.

    Aldol condensation: Formation of the (Z)-methylidene linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

The thiazolidinone moiety is a critical pharmacophore. Modifications here significantly impact steric, electronic, and solubility properties.

Compound Thiazolidinone Substituent Key Properties/Effects Reference
Compound A 3-Isobutyl Increased lipophilicity due to branched alkyl chain; moderate steric hindrance.
CAS 361996-23-8 3-Butyl Linear alkyl chain reduces lipophilicity compared to isobutyl; lower steric bulk.
CAS 374101-04-9 3-(1-Phenylethyl) Aromatic group enhances π-π stacking potential; higher molecular weight (MW: ~500).
CAS 488087-13-4 3-(Benzodioxol-5-ylmethyl) Electron-rich benzodioxole may improve solubility and metabolic stability.
Compound in 3-Benzyl Benzyl group introduces aromaticity; potential for enhanced target binding.

Key Insight : Branched alkyl chains (e.g., isobutyl in Compound A ) improve lipophilicity, whereas aromatic substituents (e.g., phenylethyl, benzodioxolylmethyl) enhance electronic interactions.

Modifications to the Amino Group at Position 2

The amino group at position 2 influences solubility, hydrogen bonding, and metabolic stability.

Compound Amino Group Substituent Key Properties/Effects Reference
Compound A Benzyl(methyl)amino Moderate hydrophobicity; potential for enhanced membrane permeability.
CAS 488087-13-4 Allylamino Allyl group may increase reactivity (e.g., Michael addition susceptibility).
CAS 374101-04-9 3-(1H-Imidazol-1-yl)propylamino Imidazole introduces hydrogen-bonding capacity; improves solubility in polar media.
Compound in 2-(4-Morpholinyl)ethylamino Morpholine enhances aqueous solubility due to polarity; common in drug design.

Key Insight: Polar substituents (e.g., morpholinyl ethylamino) improve solubility, while hydrophobic groups (e.g., benzyl(methyl)amino) favor lipid bilayer penetration.

Core Scaffold Variations

While Compound A features a pyrido[1,2-a]pyrimidin-4-one core, analogs may differ in fused ring systems:

Compound Core Structure Implications Reference
Compound A Pyrido[1,2-a]pyrimidin-4-one Planar structure facilitates π-π interactions; methyl group at position 9 adds steric bulk.
Compounds Pyrazolo[3,4-d]pyrimidin-4-one Pyrazole ring introduces additional nitrogen, altering electronic density and H-bonding.
Compound Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one Larger fused ring system increases rigidity and may affect bioavailability.

Key Insight : Core modifications alter electronic properties and conformational flexibility, impacting target binding and metabolic stability.

Biological Activity

The compound 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound belongs to a class of pyrido-pyrimidine derivatives, characterized by the presence of a thiazolidinone moiety and a benzylamine group. Its molecular formula is C22H26N4O2SC_{22}H_{26}N_4O_2S, indicating a significant degree of complexity that may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced viability.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, possibly through the upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.
  • Modulation of Inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro cytotoxicity assays on MDA-MB-231 and SK-Hep-1 cellsShowed IC50 values indicating significant cytotoxicity (IC50 < 10 µM)
Study 2Antibacterial assays against common pathogensExhibited zones of inhibition comparable to standard antibiotics
Study 3Anti-inflammatory assays using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels significantly

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